molecular formula C7H8O2S B7778803 (4-methylphenyl)-dioxo-λ6-sulfane

(4-methylphenyl)-dioxo-λ6-sulfane

Cat. No.: B7778803
M. Wt: 156.20 g/mol
InChI Key: VMBAUQZYJZISFO-UHFFFAOYSA-N
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Description

(4-methylphenyl)-dioxo-λ6-sulfane is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)-dioxo-λ6-sulfane involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions.

    Reaction Steps: These involve a series of chemical reactions, such as condensation, cyclization, or substitution, to build the desired compound.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency, yield, and safety. Key steps include:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

    Reaction Monitoring: Continuous monitoring of reaction conditions to ensure consistency.

    Product Isolation: Efficient isolation and purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)-dioxo-λ6-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-methylphenyl)-dioxo-λ6-sulfane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methylphenyl)-dioxo-λ6-sulfane involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Properties

IUPAC Name

(4-methylphenyl)-dioxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBAUQZYJZISFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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